6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid

Description

Properties

IUPAC Name |

6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVBYISUDGOVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212994 | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-41-7 | |

| Record name | N-Acetyl-Gamma acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (CAS No. 6361-41-7). Also known as N-acetyl gamma acid, this compound is a significant intermediate in the synthesis of various azo dyes. This document consolidates key data from computational models and experimental sources to serve as an essential resource for researchers, chemists, and professionals in the fields of dye chemistry and drug development. Key parameters including molecular structure, solubility predictors, and spectral characteristics are discussed, supported by detailed protocols and safety guidelines.

Introduction: Significance and Applications

This compound is a naphthalene derivative of substantial industrial importance, primarily serving as a crucial building block in the chemical industry. Its molecular architecture, featuring a hydroxyl group, an acetamido group, and a sulfonic acid moiety on a naphthalene core, makes it a versatile precursor for the synthesis of a wide range of colorants.

The primary application of this compound lies in its role as a dye intermediate.[1] The strategic placement of its functional groups allows it to act as a coupling component in azo dye synthesis, leading to the production of various acid and reactive dyes. Commercially significant products derived from N-acetyl gamma acid include C.I. Acid Red 68, C.I. Reactive Orange 7, and C.I. Reactive Orange 16.[2] Understanding its physicochemical properties is therefore paramount for optimizing reaction conditions, ensuring product purity, and developing new dye structures with desired performance characteristics.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is the foundation of all scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | [3][4] |

| CAS Number | 6361-41-7 | [1][3][5] |

| Synonyms | N-acetyl gamma acid, 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy- | [2][3] |

| Molecular Formula | C₁₂H₁₁NO₅S | [3][4][5] |

| Molecular Weight | 281.29 g/mol | [3][4] |

| Appearance | Greenish-Brown Powder/Solid | [1] |

The two-dimensional structure of the molecule is critical for understanding its reactivity and intermolecular interactions.

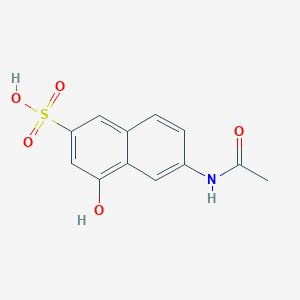

Caption: 2D structure of this compound.

Physicochemical Properties

A quantitative understanding of the physicochemical properties is essential for predicting the behavior of the compound in various chemical and biological systems. The following table summarizes key computed and available experimental data.

| Property | Value | Details / Source |

| Density | 1.581 g/cm³ | Computed |

| Flash Point | 79 °C (175 °F) | Experimental |

| Partition Coefficient (LogP) | -1.32 | ACD/LogP, Computed[3] |

| Distribution Coefficient (LogD) | -4.81 (at pH 5.5) -4.83 (at pH 7.4) | ACD/LogD, Computed[3] |

| Water Solubility | High (Predicted) | Inferred from highly negative LogD values. The sulfonic acid and hydroxyl groups impart significant hydrophilicity. |

| Hydrogen Bond Donors | 3 | Computed[3][4] |

| Hydrogen Bond Acceptors | 5-6 | Computed (5 from PubChem[4], 6 from Guidechem[3]) |

| Rotatable Bonds | 2-3 | Computed (2 from PubChem[4], 3 from Guidechem[3]) |

| Polar Surface Area (PSA) | 81.29 Ų to 112 Ų | Computed (Discrepancy between sources[3][4]) |

| Refractive Index | 1.706 | Computed[3] |

| pKa | Not Experimentally Determined | The sulfonic acid group is expected to be strongly acidic (pKa < 1), while the phenolic hydroxyl group will be weakly acidic (pKa ~9-10). |

Expert Insights:

-

Solubility: The computed LogP and LogD values are strongly negative, indicating that the compound is highly hydrophilic and should be readily soluble in water and polar protic solvents.[3] This is a direct consequence of the ionizable sulfonic acid group and the polar hydroxyl and acetamido groups, which readily engage in hydrogen bonding. This high water solubility is a critical property for its application in aqueous dyeing processes.

-

Reactivity: The molecule possesses three key reactive sites: the aromatic naphthalene ring, the phenolic hydroxyl group, and the sulfonic acid group. The electron-donating nature of the hydroxyl and acetamido groups activates the aromatic ring towards electrophilic substitution, which is the basis for its use as a coupling component with diazonium salts in azo dye synthesis.

-

pKa and Ionization State: While precise experimental pKa values are not available in the reviewed literature, the sulfonic acid moiety is known to be a strong acid with a pKa typically below 1.[6] Therefore, in any aqueous solution above pH 2, this group will exist almost exclusively in its deprotonated sulfonate form (-SO₃⁻). The phenolic hydroxyl group is much less acidic, with an expected pKa in the range of 9-10. This means that in neutral to moderately acidic solutions, the molecule will carry a net negative charge.

Synthesis and Analytical Characterization

4.1. Synthetic Pathway

The industrial synthesis of this compound is achieved through the acetylation of its corresponding amine precursor, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (commonly known as Gamma acid or γ-acid). The reaction involves treating the sodium salt of γ-acid with acetic anhydride in an aqueous solution.[2]

Caption: Workflow for the synthesis of N-acetyl gamma acid.

This process is a straightforward N-acetylation, a common reaction in organic synthesis to protect an amino group or modify a molecule's properties. The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the byproduct, acetic acid (or sodium acetate in this case), is easily managed.

4.2. Recommended Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. Based on the characterization of structurally similar compounds, the following methods are recommended[7][8]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic protons, the -NH proton, and the acetyl -CH₃ protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including those in the naphthalene core and the acetamido group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide), and the strong, characteristic S=O stretching bands of the sulfonic acid group.[7]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities or unreacted starting material. A reverse-phase method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) would be suitable for this polar, acidic compound.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

5.1. Hazard Identification

Based on available safety data sheets for this and structurally related compounds, this compound is classified as follows:

-

Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[10]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

5.3. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a poison center or doctor.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]

5.4. Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Protect from direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

This compound is a well-defined chemical entity with properties dominated by its hydrophilic and acidic functional groups. Its high water solubility and activated aromatic system make it an ideal intermediate for the synthesis of azo dyes. This guide has consolidated its key physicochemical data, synthetic route, and safety protocols to provide a robust technical resource. Adherence to the outlined analytical and safety procedures will ensure its effective and safe utilization in research and industrial applications.

References

-

International Laboratory USA. (n.d.). 2-Acetanido-8-Naphthol-6-Sulfonic Acid(Acetyl Gamma Acid). Retrieved from [Link]

-

IndiaMART. (n.d.). Acetyl Gamma Acid 6-Acetamido-4-Hydroxynapthalene-2- Sulfonic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Zhang, W. (2013). One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques. Magnetic Resonance in Chemistry, 51(7), 431-4. Retrieved from [Link]

-

Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid. Retrieved from [Link]

-

AVESİS. (2022). Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

-

Reddit. (2015). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid?. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 2-Acetamido-8-naphthol-6-sufonic acid (N-acetyl gamma acid) | 6361-41-7 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid | C12H11NO5S | CID 163593385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6361-41-7 | CAS DataBase [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.uludag.edu.tr [abis-files.uludag.edu.tr]

- 9. 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | SIELC Technologies [sielc.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Foreword: From Intermediate to Essential Component

An In-Depth Technical Guide to the Synthesis of N-Acetyl J-Acid from J-Acid

In the intricate world of specialty chemicals, the transformation of a foundational molecule into a value-added derivative is a cornerstone of innovation. The synthesis of N-Acetyl J-Acid from its precursor, J-Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid), represents a critical process in the manufacture of advanced dyestuffs and other specialty chemicals. This guide provides a comprehensive, field-proven perspective on this synthesis pathway. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the process parameters, and establish a framework for robust, repeatable, and verifiable synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this essential acetylation reaction.

Part 1: The Foundational Chemistry: Acetylation of J-Acid

The conversion of J-Acid to N-Acetyl J-Acid is a classic example of N-acetylation, a reaction where an acetyl group (CH₃CO-) is introduced onto a nitrogen atom.[1][2] In this specific case, the target is the primary amino group (-NH₂) of the J-Acid molecule.

The Reaction Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction. The nitrogen atom of the amino group on J-Acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of J-Acid's amino group attacks one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion (CH₃COO⁻) is expelled as a leaving group.

-

Deprotonation: The positively charged nitrogen is deprotonated, often by a base in the reaction mixture or the acetate leaving group, to yield the final, stable N-acetylated product.

This selective acetylation of the amino group, in the presence of a hydroxyl group, is possible due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl group under the chosen reaction conditions.

Caption: Chemical reaction for the synthesis of N-Acetyl J-Acid.

Key Reagents and Their Roles

-

J-Acid (Substrate): The starting material, chemically known as 7-amino-4-hydroxy-2-naphthalenesulfonic acid.[3] Its purity is paramount for a high-quality final product.

-

Acetic Anhydride (Acetylating Agent): A highly effective and common reagent for acetylation. It is reactive and its byproduct, acetic acid, is easily managed.[2]

-

Caustic Lye (NaOH) or Soda Ash (Na₂CO₃) (Base/pH Modifier): J-Acid is sparingly soluble in cold water but readily soluble in dilute alkaline solutions.[3][4] The addition of a base serves two primary purposes:

-

Solubilization: It deprotonates the sulfonic acid and phenolic hydroxyl groups, forming the sodium salt of J-Acid, which is highly soluble in the aqueous reaction medium. This ensures a homogeneous reaction mixture, which is crucial for consistent results.

-

Acid Scavenging: It neutralizes the acetic acid byproduct formed during the reaction, maintaining a favorable pH and driving the equilibrium towards product formation.

-

-

Sulfuric Acid (Alternative Solvent): An alternative, non-aqueous approach involves using sulfuric acid as a solvent for the acetylation of free aminoarylsulfonic acids with acetic anhydride.[5] This method is particularly useful for producing salt-free N-acetylaminoarylsulfonic acids, which can be advantageous for certain downstream applications.[5]

Part 2: A Validated Synthesis Protocol

This section details a robust, industrial-scale protocol for the synthesis of N-Acetyl J-Acid. The causality behind each step is explained to ensure a deep understanding of the process.

Summary of Reaction Parameters

| Parameter | Specification | Rationale |

| Primary Reactant | J-Acid | The amino-containing substrate to be acetylated. |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the N-acetylation reaction. |

| Base / Solvent Aid | Caustic Lye (NaOH) or Soda Ash (Na₂CO₃) | Ensures solubility of J-Acid and neutralizes the acetic acid byproduct.[6] |

| Reaction Time | ~22 hours | Allows the reaction to proceed to completion for maximum yield.[6] |

| Isolation Method | Nutch Filtration | Standard industrial method for separating a solid product from a liquid reaction mass.[6] |

| Drying Method | Centrifugation & Drying | Removes residual solvent and moisture to yield the final, stable product.[6] |

Step-by-Step Experimental Workflow

The following protocol is a synthesized representation of a common industrial process.[6]

Step 1: Reactor Charging and Solubilization

-

Charge the primary reactor with the calculated volume of water.

-

With agitation, slowly add J-Acid powder to the water.

-

Gradually add Caustic Lye or Soda Ash to the slurry. Continue agitation until all the J-Acid has dissolved, forming a clear solution of its sodium salt. Self-Validation Check: The solution should be free of suspended solids, indicating complete salt formation and solubilization.

Step 2: Acetylation Reaction

-

Once the J-Acid is fully dissolved, begin the slow, controlled addition of Acetic Anhydride. The reaction is exothermic, and the addition rate should be managed to maintain the desired reaction temperature.

-

After the full charge of acetic anhydride, add salt (NaCl). This can aid in the eventual precipitation of the product.

-

Maintain the reaction mixture under constant agitation for approximately 22 hours. Causality: This extended reaction time is an industrial parameter designed to ensure the reaction goes to completion, maximizing the conversion of J-Acid and minimizing residual starting material in the final product.

Step 3: Product Isolation

-

Upon completion of the 22-hour reaction period, the reaction mass is transferred to a Nutch filter.

-

Apply vacuum to the filter to separate the solid product (wet cake) from the liquid filtrate. The filtrate, containing wastewater and byproducts, is directed to an effluent treatment plant.[6]

Step 4: Purification and Drying

-

The wet cake of crude N-Acetyl J-Acid is washed with a minimal amount of cold water or brine to remove entrained impurities.

-

For higher purity, a second purification stage can be introduced where the cake is re-slurried in a vessel with dilute sulfuric acid and water, then re-filtered.[6]

-

The purified wet cake is transferred to a centrifuge to remove the bulk of the residual liquid.

-

The centrifuged material is then dried in a suitable industrial dryer until a constant weight is achieved.

-

The final dried, powdered N-Acetyl J-Acid is then packaged.

Caption: Experimental workflow for N-Acetyl J-Acid synthesis.

Part 3: Quality Control and Product Characterization

Verifying the identity and purity of the synthesized N-Acetyl J-Acid is a critical final step. A multi-pronged analytical approach ensures that the product meets the required specifications for its intended application, primarily as a dye intermediate.[7]

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. An appropriate HPLC method can quantify the purity of N-Acetyl J-Acid, and crucially, detect and quantify any unreacted J-Acid.[8] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile is a common starting point.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a rapid confirmation of the acetylation. Key spectral changes to observe include:

-

The disappearance of the characteristic N-H stretching bands of the primary amine in J-Acid.

-

The appearance of a strong carbonyl (C=O) stretch from the newly formed amide group, typically around 1650-1680 cm⁻¹.

-

The appearance of the N-H stretch of the secondary amide.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H NMR spectroscopy provides definitive structural confirmation. The key diagnostic signal is the appearance of a singlet at approximately 2.1-2.2 ppm, corresponding to the three protons of the acetyl (CH₃) group. Shifts in the signals of the aromatic protons adjacent to the amino group also confirm the reaction.

-

Titration (Strength/Coupling Value): In industrial settings, a "strength" or "coupling value" is often determined, which is a measure of the active product content.[7] This is typically assessed via a titration method, such as diazotization-coupling, which quantifies the amount of reactive material.

Typical Product Specifications

| Parameter | Specification (Dry Basis) | Analytical Method |

| Appearance | Sightly Greenish yellow to dull Yellow Dry material | Visual Inspection |

| Nature of Material | Free sulphonic acid | pH/Titration |

| Strength (Purity) | 80% Min. | HPLC / Titration |

| Solubility | Soluble in dilute alkaline Solution | Wet Chemistry |

| J-Acid Content | 0.3% to 0.5% Max. | HPLC |

| R.W. Acid (Di-J Acid) | Trace | HPLC / TLC |

Part 4: Safety Considerations

Professional laboratory and plant safety protocols must be strictly adhered to during this synthesis.

-

Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Caustic Lye (NaOH) / Sulfuric Acid: Are highly corrosive. Avoid contact with skin and eyes. Prepare solutions by adding the reagent to water slowly, never the other way around, to manage the exothermic dissolution.

-

J-Acid: While not acutely hazardous, inhalation of the dust should be avoided. Standard handling procedures for chemical powders should be followed.

This guide provides a comprehensive framework for the synthesis, purification, and analysis of N-Acetyl J-Acid. By understanding the chemical principles behind each step, scientists and researchers can troubleshoot issues, optimize conditions, and consistently produce a high-quality product that meets the stringent demands of the chemical industry.

References

-

ChemBK. (2024, April 9). N-Acetyl J Acid. Retrieved from ChemBK. [Link]

-

Jemby Chem Limited. (n.d.). Buy N Acetyl J Acid Manufacturer, Exporter, Supplier. Retrieved from Jemby Chem Limited. [Link]

-

Jemby Chem Limited. (n.d.). M/s Jemby Chem Limited is a working unit at Plot No. C-1/335-337, Phase-II, GIDC Vatva, Ahmedabad, for manufacturing Dyes Interm. Retrieved from Gujarat Pollution Control Board. [Link]

-

Mahavir Synthesis. (n.d.). N-Acetyl J-acid. Retrieved from Mahavir Synthesis. [Link]

-

Yuan, Y., et al. (2021). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways. Molecules, 26(11), 3123. [Link]

-

Tradeindia. (n.d.). N Acetyl J Acid - C12H11O5NS, 80-99% Purity White Powder. Retrieved from Tradeindia. [Link]

-

Khorrami, M., et al. (2018). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 66(35), 9297-9305. [Link]

- Hahn, E., et al. (1984). U.S. Patent No. 4,487,725. Washington, DC: U.S.

-

IndiaMART. (n.d.). N Acetyl J Acid at best price in Ahmedabad by Jemby Chem Ltd. Retrieved from IndiaMART. [Link]

-

Wikipedia. (n.d.). Acetylation. Retrieved from Wikipedia. [Link]

-

BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from BYJU'S. [Link]

Sources

- 1. Acetylation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. J acid | 87-02-5 [chemicalbook.com]

- 4. BuyN Acetyl J Acid Manufacturer, Exporter, Supplier [jembychemlimited.com]

- 5. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. m.indiamart.com [m.indiamart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid CAS number and molecular structure.

An In-Depth Technical Guide to 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid

Introduction

This compound, also known by its synonym N-acetyl-gamma acid, is a significant organic intermediate derived from naphthalene.[1] Its molecular structure, featuring hydroxyl, sulphonic acid, and acetamido functional groups, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of more complex molecules. While it is most prominently utilized in the manufacture of azo dyes, its role as a versatile building block extends to the broader field of organic synthesis, where it serves in the development of specialized chemical compounds.

This guide provides a comprehensive technical overview for researchers and development professionals, detailing the compound's core properties, a validated synthesis protocol with mechanistic insights, its primary applications, and essential safety protocols.

Compound Identification:

-

CAS Number: 6361-41-7[1]

-

Molecular Formula: C₁₂H₁₁NO₅S[2]

-

Synonyms: 2-Acetamido-8-naphthol-6-sufonic acid, N-acetyl γ acid[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior. The electron-donating nature of the hydroxyl and acetamido groups, combined with the electron-withdrawing sulphonic acid group, activates the naphthalene ring system for specific electrophilic substitution reactions, primarily at the positions ortho and para to the activating groups.

Caption: 2D representation of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of the compound, compiled from authoritative chemical databases.

| Property | Value | Reference |

| Molecular Weight | 281.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred from precursors) | [3] |

| Melting Point | >300 °C (decomposes) (inferred from precursors) | [4][5] |

| Topological Polar Surface Area | 112 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Solubility | Moderately soluble in water (inferred from precursors) | [6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that begins with 2-naphthol. The pathway involves the strategic introduction of functional groups through sulfonation, nitrosation, reduction, and finally, acetylation. The causality behind each step is critical for achieving high purity and yield. The precursor, 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (commonly known as Gamma Acid), is a key intermediate in this process.[7]

Caption: Synthetic workflow from 2-Naphthol to the final product.

Detailed Experimental Protocol (Synthesis of N-acetyl-gamma acid from Gamma Acid)

This protocol outlines the final acetylation step, a critical transformation for which the purity of the starting Gamma Acid (CAS: 90-51-7) is paramount.

Materials:

-

6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid)

-

Acetic Anhydride

-

Sodium Acetate (Anhydrous)

-

Water (Deionized)

-

Hydrochloric Acid (HCl)

Procedure:

-

Slurry Formation: In a reaction vessel, create a slurry by suspending one molar equivalent of Gamma Acid in a sufficient volume of water.

-

Buffering: Add 0.1 to 0.2 molar equivalents of sodium acetate. Rationale: Sodium acetate acts as a base to neutralize the acetic acid byproduct of the reaction, maintaining a favorable pH and driving the reaction to completion.

-

Acetylation: While stirring the slurry vigorously, slowly add 1.1 to 1.2 molar equivalents of acetic anhydride. The temperature should be monitored and maintained between 25-40°C. Rationale: Acetic anhydride is the acetylating agent. A slight excess ensures complete conversion of the primary amine. Slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Continue stirring for 2-4 hours after the addition is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.

-

Precipitation: Once the reaction is complete, the product is precipitated from the solution by acidification. Slowly add hydrochloric acid until the pH of the mixture reaches approximately 1-2.

-

Isolation and Purification: The precipitated solid is collected by filtration. The filter cake should be washed with cold water to remove residual acid and salts.

-

Drying: The purified product, this compound, is dried under vacuum at 60-70°C until a constant weight is achieved.

Applications in Research and Drug Development

The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes.[3][8] The functional groups on the molecule allow it to act as a coupling component, reacting with diazonium salts to form the extended conjugated systems responsible for color.[4] It is integral to producing a range of dyes, including various acid, mordant, and food colorants.[3][9]

Beyond dyes, its utility in organic synthesis is significant.[8]

-

Building Block: It serves as a foundational structure for building more complex molecules. The presence of multiple reactive sites allows for selective chemical modifications, enabling the creation of a diverse library of compounds.[8]

-

Pharmaceutical Intermediates: While not a final drug product itself, its structural motif is of interest in medicinal chemistry. Naphthalene-based structures are found in various pharmacologically active agents. This compound can be used in the synthesis of novel candidates for drug discovery programs.[3]

-

Research and Development: In academic and industrial R&D, it is used to explore new synthetic pathways and develop novel materials.[8]

Safety, Handling, and Storage

Hazard Identification:

-

May cause respiratory irritation if inhaled as a dust.[10][12]

-

Combustible as a fine dust, with a potential for dust explosion if dispersed in air.[13]

Recommended Handling Procedures:

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Change contaminated clothing promptly.[10][13]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS: 6361-41-7) is a highly functionalized naphthalene derivative with established importance as a chemical intermediate. Its well-defined synthesis from common starting materials and its versatile reactivity make it a cornerstone in the dye manufacturing industry and a valuable tool for broader organic synthesis. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and industrial applications.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- TCI Chemicals. (2025).

- Thermo Fisher Scientific. (2025).

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid. [Link]

-

Crysdot LLC. (n.d.). 6-Hydroxynaphthalene-2-sulfonic acid. [Link]

-

Himalaya Chemicals. (n.d.). 6- Hydroxynaphthalene-2- Sulfonic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: A Deep Dive into Properties and Applications. [Link]

-

Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 4,6-Dihydroxynaphthalene-2-sulfonic acid. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 6-Hydroxynaphthalene-2-sulfonic acid. [Link]

-

Wikimedia Commons. (2022). File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg. [Link]

-

PubChem. (n.d.). 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. [Link]

-

Georganics. (n.d.). 7-Acetamido-4-hydroxy-naphthalene-2-sulfonic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxynaphthalene-2-sulphonic Acid: Properties, Applications, and Industrial Uses of a Key Fine Chemical. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 6-(Ethylamino)-4-hydroxynaphthalene-2-sulfonic acid. [Link]

Sources

- 1. 6-Acetamido-4-hydroxy-2-naphthalenesulfonic acid-India Fine Chemicals [indiafinechemicals.com]

- 2. 6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid | C12H11NO5S | CID 163593385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 5. 93-01-6 CAS MSDS (6-Hydroxynaphthalene-2-sulphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 6- Hydroxynaphthalene-2- Sulfonic Acid Manufacturer, Supplier, Exporter [himalayachemicals.com]

- 7. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | 90-51-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. 6-Hydroxynaphthalene-2-sulfonic acid [dyestuffintermediates.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Complex Naphthalene Derivative

Welcome to this in-depth technical guide on the solubility of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid. As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification strategies. This is particularly true for complex molecules like this compound, whose multifaceted structure presents both challenges and opportunities in solvent selection.

This guide deviates from a simple data sheet. Instead, it is structured to provide a holistic understanding, from the underlying physicochemical principles that govern solubility to the practical, validated methodologies for its determination. We will explore the causality behind experimental choices and equip you with the knowledge to not only understand but also to generate reliable solubility data in your own laboratories.

Molecular Architecture and Its Implications for Solubility

This compound is a structurally rich organic molecule. Its solubility behavior is not dictated by a single feature but is a synergistic interplay of its constituent functional groups and the core aromatic system.

-

Naphthalene Core: The large, hydrophobic bicyclic aromatic ring system inherently limits solubility in polar solvents like water. This nonpolar character will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

-

Sulphonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It is readily ionized to the sulfonate (-SO₃⁻) form, especially in the presence of any basicity. This group dramatically increases polarity and provides a primary site for hydrogen bonding with protic solvents. The pKa of the sulfonic acid group is very low, meaning it will exist in its anionic, highly polar sulfonate form in most relevant media.

-

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can act as both a hydrogen bond donor and acceptor. This enhances interactions with polar, protic solvents such as alcohols and water.

-

Acetamido Group (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, acting as a hydrogen bond donor (N-H) and acceptor (C=O). This contributes to its solubility in polar aprotic solvents like DMSO and DMF.

The molecule is zwitterionic in nature, possessing both a strongly acidic sulfonic acid group and other functionalities. This complex interplay of a large hydrophobic core with multiple polar, ionizable, and hydrogen-bonding groups suggests a nuanced solubility profile. While related compounds like 6-Hydroxynaphthalene-2-sulphonic acid are readily soluble in water, the addition of the less polar acetamido group may modulate this behavior.[1] Naphthol derivatives, in general, show solubility in various alcohols, ethers, and chlorinated solvents.[2]

Theoretical Framework: "Like Dissolves Like" in Practice

The age-old principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] For this compound, this means:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The sulfonic acid and hydroxyl groups will strongly interact with these solvents through hydrogen bonding. However, the large nonpolar naphthalene core will oppose dissolution. Solubility is expected to be moderate and highly dependent on the solvent's polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the charged sulfonate group. The acetamido group will also interact favorably. These solvents are often excellent choices for complex, polar molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the multiple polar functional groups, the compound is expected to have very low to negligible solubility in these solvents. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid crystal lattice would not be compensated by the weak van der Waals interactions with nonpolar solvents.

The following table provides a qualitative prediction of solubility based on these principles. It serves as a starting point for experimental investigation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Strong hydrogen bonding at -SO₃H and -OH sites is favorable, but the large hydrophobic naphthalene core provides an opposing force. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and hydrogen bond accepting capability can effectively solvate the polar functional groups, including the acetamido moiety. |

| Less Polar | Acetone, Ethyl Acetate | Low | Intermediate polarity may not be sufficient to overcome the crystal lattice energy of the highly functionalized solute. |

| Nonpolar | Hexane, Toluene, Chloroform | Very Low / Insoluble | The large polarity mismatch between the solvent and the highly polar functional groups of the solute prevents effective solvation. |

A Validated Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4][5] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Causality in Experimental Design

The design of this protocol is self-validating. Each step is chosen to control variables that critically affect solubility measurements, ensuring the final data is accurate and reliable.[6]

-

Excess Solid: Using a clear excess of the compound ensures that the solution becomes saturated and remains so, even with minor temperature fluctuations. This is the cornerstone of measuring equilibrium solubility.

-

Equilibration Time: Complex molecules can take a significant amount of time to reach equilibrium. The protocol includes multiple time points to empirically determine when the concentration plateaus, providing proof that equilibrium has been reached.[5]

-

Temperature Control: Solubility is highly temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.[5]

-

Agitation: Consistent agitation ensures the entire solvent volume is exposed to the solid, preventing localized saturation and accelerating the approach to equilibrium.

-

Phase Separation: Incomplete removal of undissolved microparticulates is a common source of error, leading to artificially high solubility values. Centrifugation followed by filtration through a low-binding filter is a robust method for clear phase separation.

-

Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the method used to quantify the dissolved compound (e.g., HPLC-UV). This method must be validated for linearity, accuracy, and precision in the chosen solvent.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an amount of this compound into a series of inert glass vials (e.g., 5-10 mg per vial). The amount should be sufficient to represent a clear excess relative to its estimated solubility.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

-

Include a blank vial containing only the solvent as a control.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant, moderate speed for a predetermined set of time points (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

-

Transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any suspended microparticulates.

-

Carefully withdraw the clear supernatant and filter it through a chemically compatible, low-protein-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical for removing any remaining solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and calibration standards using a validated HPLC-UV method.

-

Calculate the concentration of the compound in the saturated solution, correcting for the dilution factor.

-

-

Validation of Equilibrium:

-

Compare the calculated concentrations from the different equilibration time points (24h, 48h, 72h). Equilibrium is confirmed when the concentration does not significantly change between the later time points.[5]

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Advanced Considerations: pKa and its Influence

The sulfonic acid group of this compound is strongly acidic (estimated pKa < 1), while the phenolic hydroxyl group is weakly acidic (estimated pKa ~9-10). The presence of these ionizable groups means that the solubility of the compound can be significantly influenced by the acidic or basic nature of the solvent or any additives.

For non-aqueous organic solvents, the concept of pH is not directly applicable. However, the inherent acidity or basicity of the solvent can still play a crucial role. For instance, in a basic solvent like pyridine, the phenolic hydroxyl group would be deprotonated, increasing polarity and potentially solubility. Conversely, in an acidic solvent, the equilibrium would favor the protonated forms.

For accurate pKa determination, potentiometric titration is a highly precise and commonly used technique.[7][8] This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the titration curve correspond to the pKa values of the ionizable groups.

Visualizing the pKa Determination Process

Caption: Process for pKa Determination via Potentiometric Titration.

Conclusion and Future Work

Understanding the solubility of this compound is not a matter of consulting a single data point but involves a systematic scientific approach. This guide has laid out the foundational principles based on its molecular structure and provided a robust, validated experimental protocol for generating high-quality, reproducible solubility data. The provided frameworks for both solubility and pKa determination empower researchers to build a comprehensive physicochemical profile of this compound.

The logical next step for any research team is the meticulous application of the shake-flask protocol to populate the solubility table for a range of relevant polar protic, polar aprotic, and nonpolar solvents. This empirical data, grounded in the sound methodology described herein, will be invaluable for advancing any project involving this versatile naphthalene derivative.

References

-

Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

-

Annex 4 - Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

<1236> Solubility Measurements. USP-NF. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU - Utah State University. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

NAPHTHALENE SULFONATE. Ataman Kimya. Available at: [Link]

-

Sulfonation of a series of naphthalenes containing two different oxy substituents. ResearchGate. Available at: [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. National Institutes of Health (NIH). Available at: [Link]

-

Sulfonyl chlorination of sulfonate-containing naphthol azo compounds. ResearchGate. Available at: [Link]

-

Naphthol Structure, Melting Point & Solubility. Study.com. Available at: [Link]

-

6-Acetamido-4-hydroxynaphthalene-1-sulfonic acid. PubChem. Available at: [Link]

-

acetamide, N-(4-hydroxy-2-naphthyl)-. PubChem. Available at: [Link]

-

6- Hydroxynaphthalene-2- Sulfonic Acid. Himalaya Chemicals. Available at: [Link]

-

5-(Acetylamino)-6-hydroxy-2-naphthalenesulfonic acid. PubChem. Available at: [Link]

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid. PubChem. Available at: [Link]

-

4-Hydroxynaphthalene-1-sulfonic Acid. Pharmaffiliates. Available at: [Link]

Sources

- 1. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 2. study.com [study.com]

- 3. youtube.com [youtube.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to 6-Acetamido-4-hydroxynaphthalene-2-sulphonic Acid and Its Key Derivatives: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid, a versatile naphthalene derivative, and its key chemical offspring. We will explore the synthesis of the core molecule and its transformation into diverse classes of compounds, including potent azo dyes, sensitive fluorescent probes, and biologically active sulfonamides. This document is intended for researchers, chemists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these valuable compounds.

The Core Moiety: this compound

This compound belongs to the family of naphthalenesulfonic acids, which are characterized by a naphthalene core functionalized with one or more sulfonic acid groups. The presence of the acetamido and hydroxyl groups on the naphthalene ring significantly influences the molecule's chemical reactivity and photophysical properties, making it a valuable precursor for a range of functional derivatives.

Synthesis of the Parent Compound

The synthesis of this compound typically starts from 2-naphthol, a readily available industrial chemical. The synthetic route involves a series of electrophilic substitution reactions to introduce the sulfonic acid, nitro, and amino groups, followed by acetylation. A plausible synthetic pathway is outlined below.[1]

Caption: A plausible synthetic route to this compound from 2-Naphthol.

Key Derivatives and Their Potential Applications

The functional groups on this compound—the hydroxyl, acetamido, and sulfonic acid moieties—provide multiple avenues for derivatization, leading to compounds with a wide array of properties and applications.

Azo Dye Derivatives

The electron-rich naphthalene ring, activated by the hydroxyl group, makes this compound an excellent coupling component in azo coupling reactions.[2] Azo dyes are a large and important class of colored compounds used extensively in the textile, food, and printing industries.[3]

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile, in this case, this compound.[3][4]

Caption: General workflow for the synthesis of azo dyes from this compound.

The color of the resulting azo dye is determined by the nature of the aromatic amine used in the diazotization step. The sulfonic acid group imparts water solubility, making these dyes suitable for dyeing natural fibers like cotton and wool. Furthermore, some azo dyes exhibit pH-indicator properties, changing color in response to changes in acidity.[5] The complexation of these azo dyes with metal ions can also lead to pigments with high stability.[6]

| Aromatic Amine Precursor | Resulting Azo Dye Color (Predicted) | Potential Applications |

| Aniline | Orange-Red | Textile Dye, pH Indicator |

| Sulphanilic acid | Yellow-Orange | Food Colorant, Textile Dye |

| Naphthionic acid | Red-Violet | Pigment for Inks and Paints |

Fluorescent Probe Derivatives

Naphthalene and its derivatives are well-known for their fluorescent properties.[7] The fluorescence of these compounds is often sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. This property makes them valuable as fluorescent probes for studying biological systems, such as protein conformation and membrane dynamics.[8]

Derivatives of this compound can be designed as fluorescent probes by introducing moieties that modulate their electronic and photophysical properties. For example, replacing the acetamido group with a more electron-donating group or extending the conjugated system can shift the emission wavelength and enhance the quantum yield.

A notable example of a related fluorescent probe is 6-(p-toluidinyl)naphthalene-2-sulfonic acid (TNS), which has been used to study the conformational states of enzymes.[8] By analogy, derivatives of this compound could be synthesized for similar applications.

The mechanism of action of many naphthalene-based fluorescent probes relies on intramolecular charge transfer (ICT). In a polar environment, the excited state is stabilized by solvent molecules, leading to a red-shifted emission. In a non-polar environment, such as the hydrophobic pocket of a protein, the emission is typically blue-shifted and more intense. This sensitivity allows for the detection of binding events and conformational changes in biomolecules.[9]

Potential applications for fluorescent derivatives of this compound include:

-

Protein Labeling: Covalent attachment to proteins to study their structure and function.

-

Membrane Probes: Insertion into lipid bilayers to report on membrane fluidity and potential.

-

Ion Sensing: Design of chemosensors for the detection of specific metal ions.[7]

| Derivative Type | Fluorescence Property | Potential Application |

| Dansyl-type derivative | High quantum yield, environmental sensitivity | Protein labeling, sensing |

| N-Aryl derivative | Solvatochromism | Probing hydrophobic pockets in proteins |

| Metal-chelating derivative | Fluorescence quenching/enhancement upon ion binding | Metal ion sensing |

Sulfonamide Derivatives and Their Biological Potential

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11][12] The sulfonic acid group of this compound can be converted into a sulfonamide, which can then be further derivatized to create a library of compounds for biological screening.

The synthesis of sulfonamides from sulfonic acids typically involves a two-step process: conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a primary or secondary amine.[13]

Sources

- 1. File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. scbt.com [scbt.com]

- 6. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Color: An In-depth Technical Guide to the Mechanism of N-Acetyl J-Acid in Dye Synthesis

This guide provides a comprehensive exploration of the synthesis of azo dyes, with a particular focus on the pivotal role and reaction mechanism of N-Acetyl J-Acid. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the fundamental principles of azo coupling, the nuanced influence of molecular structure on reactivity, and practical methodologies for synthesis and characterization.

Introduction: The Significance of N-Acetyl J-Acid in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their widespread application is a testament to their intense colors, excellent fastness properties, and the relative simplicity of their synthesis. The core of azo dye synthesis lies in a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, known as the coupling component.

N-Acetyl J-Acid, chemically known as 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid, is a crucial intermediate in the production of a wide array of azo dyes.[2][3] Its unique molecular architecture, featuring a naphthalene core substituted with an acetylamino group, a hydroxyl group, and a sulfonic acid group, imparts specific reactivity and solubility characteristics that are highly desirable in dye manufacturing. Understanding the intricate mechanism of how N-Acetyl J-Acid participates in the azo coupling reaction is paramount for controlling the synthesis process and tailoring the properties of the final dye molecule.

The Core Mechanism: Electrophilic Aromatic Substitution

The formation of an azo dye from a diazonium salt and N-Acetyl J-Acid is a classic example of an electrophilic aromatic substitution reaction.[4] In this reaction, the diazonium ion, a weak electrophile, attacks the electron-rich naphthalene ring of N-Acetyl J-Acid, which acts as the nucleophile.

Step 1: Diazotization of a Primary Aromatic Amine

The synthesis begins with the conversion of a primary aromatic amine, such as aniline or its derivatives, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution of sodium nitrite.[5][6] The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: The Azo Coupling Reaction with N-Acetyl J-Acid

The freshly prepared diazonium salt is then introduced to a solution of N-Acetyl J-Acid. The electrophilic diazonium ion attacks the activated naphthalene ring of N-Acetyl J-Acid, leading to the formation of the azo dye.

The position of the electrophilic attack on the N-Acetyl J-Acid ring is not random; it is precisely controlled by the electronic and steric effects of the existing substituents: the hydroxyl (-OH), acetylamino (-NHCOCH₃), and sulfonic acid (-SO₃H) groups.

-

Hydroxyl (-OH) Group: This is a powerful activating group that donates electron density to the aromatic ring through resonance, making it more nucleophilic. It is an ortho, para-director.

-

Acetylamino (-NHCOCH₃) Group: This is also an activating group and an ortho, para-director. The acetyl group serves a dual purpose: it protects the amino group from reacting during the diazotization step (if it were a primary amine) and modulates the activating effect of the nitrogen atom.

-

Sulfonic Acid (-SO₃H) Group: This is a deactivating group that withdraws electron density from the ring through an inductive effect, making the ring less reactive towards electrophiles. It is a meta-director.

The interplay of these directing effects determines the site of coupling. The strong activating effect of the hydroxyl group, combined with the acetylamino group, makes the positions ortho to the hydroxyl group the most electron-rich and sterically accessible. Therefore, the azo coupling with N-Acetyl J-Acid predominantly occurs at the position ortho to the hydroxyl group and meta to the sulfonic acid group. Research has shown that in citrate-phosphate buffer solutions, the coupling of diazotized orthanilic and sulfanilic acids with N-acetyl J acid mainly yields the ortho isomer.[1]

The acetyl group in N-Acetyl J-Acid is not merely a passive spectator. Its primary function is to protect the amino group. Primary aromatic amines can themselves be diazotized, which would lead to unwanted side reactions. By converting the amino group to an acetamido group, this reactivity is suppressed. Furthermore, the acetyl group modulates the electronic properties of the amino nitrogen, influencing the overall reactivity and solubility of the molecule. In some syntheses, the acetyl group is hydrolyzed after the coupling reaction.

The pH of the reaction medium is a critical parameter in the azo coupling reaction. The coupling is generally faster at a high pH. This is because the hydroxyl group of N-Acetyl J-Acid is deprotonated under alkaline conditions to form a phenoxide ion. The negatively charged phenoxide is a much stronger electron-donating group than the neutral hydroxyl group, thereby significantly increasing the nucleophilicity of the naphthalene ring and accelerating the rate of electrophilic attack. However, the pH must be carefully controlled, as a very high pH can lead to the decomposition of the diazonium salt. Typically, the coupling reaction is carried out under mildly alkaline conditions.

Experimental Protocol: Synthesis of an Azo Dye using Aniline and N-Acetyl J-Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of an illustrative azo dye.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood. Diazonium salts are unstable and potentially explosive when dry; they should be kept in solution and used immediately after preparation.

Materials and Equipment

| Material | Quantity |

| Aniline | 0.93 g (0.01 mol) |

| Concentrated Hydrochloric Acid | 2.5 mL |

| Sodium Nitrite (NaNO₂) | 0.7 g (0.01 mol) |

| N-Acetyl J-Acid | 2.81 g (0.01 mol) |

| Sodium Hydroxide (NaOH) | As needed |

| Sodium Carbonate (Na₂CO₃) | As needed |

| Sodium Chloride (NaCl) | For salting out |

| Distilled Water | |

| Ice | |

| Beakers | |

| Erlenmeyer flasks | |

| Magnetic stirrer and stir bar | |

| Thermometer | |

| Dropping funnel | |

| Büchner funnel and flask | |

| Filter paper |

Step-by-Step Procedure

-

In a 100 mL beaker, dissolve 0.93 g of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the benzenediazonium chloride.

-

In a 250 mL beaker, dissolve 2.81 g of N-Acetyl J-Acid in 50 mL of a 2% sodium carbonate solution. Gentle warming may be required to facilitate dissolution.

-

Cool the N-Acetyl J-Acid solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution (from Part A) to the cold N-Acetyl J-Acid solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 10% sodium hydroxide solution. A colored precipitate of the azo dye will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a saturated sodium chloride solution to "salt out" the dye and remove any unreacted starting materials and inorganic salts.

-

Wash the filtered dye with a small amount of cold distilled water.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified dye in an oven at 60-70 °C.

Characterization of the Synthesized Azo Dye

To confirm the structure and purity of the synthesized azo dye, various spectroscopic techniques are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic absorption bands to look for include:

-

O-H stretch: A broad peak around 3400 cm⁻¹

-

N-H stretch (amide): Around 3300 cm⁻¹

-

C=O stretch (amide): Around 1650 cm⁻¹

-

N=N stretch (azo group): A weak to medium intensity peak in the range of 1400-1450 cm⁻¹[7]

-

S=O stretch (sulfonic acid): Strong peaks around 1200 cm⁻¹ and 1050 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the aniline and naphthalene rings, as well as signals for the methyl protons of the acetyl group and the N-H proton of the amide.[7]

-

¹³C NMR: This will confirm the number of unique carbon atoms and their chemical environments, including the carbons of the aromatic rings, the carbonyl carbon of the acetyl group, and the methyl carbon.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the wavelength of maximum absorption (λ_max) of the dye, which corresponds to its color. The extended conjugation provided by the azo group linking the two aromatic rings is responsible for the absorption of light in the visible region.

Conclusion

N-Acetyl J-Acid is a fundamentally important building block in the synthesis of a vast array of azo dyes. Its unique molecular structure, with a strategically positioned hydroxyl, acetylamino, and sulfonic acid group, governs the regioselectivity and outcome of the azo coupling reaction. A thorough understanding of the electrophilic aromatic substitution mechanism, the directing effects of the substituents, and the critical role of reaction parameters such as pH and temperature, empowers researchers to design and synthesize novel dye molecules with tailored properties for a multitude of applications. The experimental protocol and characterization techniques outlined in this guide provide a solid foundation for the practical synthesis and analysis of N-Acetyl J-Acid-based azo dyes, ensuring both scientific rigor and reproducible results.

References

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Ali, S., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 60-69. [Link]

-

Yahya, Z. A., & Al-Adilee, K. J. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Journal of Chemical and Pharmaceutical Research, 11(1), 1-8. [Link]

-

Mahavir Synthesis. (n.d.). N-Acetyl J-acid. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

Save My Exams. (n.d.). Electrophilic Substitution (A-Level Chemistry). [Link]

-

Olawale Olayinka Omotosho, & Umar Salami Ameuru. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Link]

-

ResearchGate. (2015). Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers. [Link]

-

Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. [Link]

-

Conscientia Beam. (2020). Synthesis of 1-(1-Phenylazo)-2-naphthol Azo Dye and its Reductive-Cleavage to 1-Amino-2-naphthol Hydrochloride. [Link]

-

World dye variety. (2012). Reactive Orange 72. [Link]

-

Wikipedia. (n.d.). Azo coupling. [Link]

-

Chemistry LibreTexts. (2022). 20.4: Substituent Effects on Acidity. [Link]

-

ResearchGate. (2008). Stereoelectronic Effects of Substituent Groups in the Solid State. Crystal Chemistry of Some Cubanecarboxylic and Phenylpropiolic Acids. [Link]

-

MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]

-

Jemby Chem Limited. (n.d.). N – ACETYL J - ACID. [Link]

-

Al-Nahrain University, College of Science. (2024). An Overview of Preparation for Different Azo Compounds. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

University POLITEHNICA of Bucharest. (n.d.). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. [Link]

-

Scribd. (n.d.). Reactive Dye. [Link]

-

EPJ Web of Conferences. (2024). Synthesis and characterization of a new Azo dye and study of its adsorption mechanism on graphene oxide nanoparticles. [Link]

-

SIELC Technologies. (2018). 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Azo Dyes. [Link]

-

Wikipedia. (n.d.). Azo coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. scribd.com [scribd.com]

- 4. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid (also known as N-Acetyl Gamma Acid). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal properties of this compound for application in thermally sensitive processes, formulation development, and quality control.

Introduction: The Significance of Thermal Stability